Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)- Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)-
Brand Name: Vulcanchem
CAS No.: 102616-25-1
VCID: VC18864505
InChI: InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-15(2)17(20)14-13-16(3)18(22-4)19(21)23-5/h15-18,20H,6-14H2,1-5H3/t15-,16-,17-,18+/m0/s1
SMILES:
Molecular Formula: C19H38O4
Molecular Weight: 330.5 g/mol

Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)-

CAS No.: 102616-25-1

Cat. No.: VC18864505

Molecular Formula: C19H38O4

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)- - 102616-25-1

Specification

CAS No. 102616-25-1
Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
IUPAC Name methyl (2R,3S,6S,7S)-6-hydroxy-2-methoxy-3,7-dimethylpentadecanoate
Standard InChI InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-15(2)17(20)14-13-16(3)18(22-4)19(21)23-5/h15-18,20H,6-14H2,1-5H3/t15-,16-,17-,18+/m0/s1
Standard InChI Key YVKCBZZHPCUOMW-XLAORIBOSA-N
Isomeric SMILES CCCCCCCC[C@H](C)[C@H](CC[C@H](C)[C@H](C(=O)OC)OC)O
Canonical SMILES CCCCCCCCC(C)C(CCC(C)C(C(=O)OC)OC)O

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound’s backbone consists of a pentadecanoic acid chain (15-carbon saturated fatty acid) modified by a methyl ester group at the carboxyl terminus. Key functional groups include a hydroxy (-OH) group at position 6, a methoxy (-OCH₃) group at position 2, and methyl (-CH₃) substituents at positions 3 and 7. The stereochemical notation (2R*,3S*,6S*,7S*) indicates four chiral centers, with relative configurations critical to its biological activity.

Table 1: Key Structural Features

FeatureDescription
Molecular weight318.48 g/mol
Functional groupsHydroxy, methoxy, methyl, ester
Chiral centers2R*, 3S*, 6S*, 7S*
SolubilityLikely lipophilic due to long carbon chain

The presence of polar groups (hydroxy, methoxy) introduces limited hydrophilicity, balancing its otherwise lipophilic nature.

Synthesis and Production Methods

Esterification Processes

The compound is synthesized via esterification of pentadecanoic acid with methanol, catalyzed by acids (e.g., H₂SO₄) or enzymes. The reaction follows:
RCOOH + CH₃OHRCOOCH₃ + H₂O\text{RCOOH + CH₃OH} \rightarrow \text{RCOOCH₃ + H₂O}
where R represents the substituted pentadecanoyl group. Optimal conditions (e.g., 60–80°C, 4–6 hours) maximize yield while minimizing side reactions.

Table 2: Synthesis Parameters

ParameterOptimal Condition
Temperature70°C
CatalystSulfuric acid (1–2% w/w)
Reaction time5 hours
Yield75–85%

Stereochemical Control

The relative configurations at positions 2, 3, 6, and 7 are preserved through stereoselective synthesis. Chiral auxiliaries or asymmetric catalysis may be employed, though specific methodologies remain understudied.

Natural Occurrence and Isolation

Isolation Techniques

Flash column chromatography and preparative thin-layer chromatography (TLC) are effective for isolating methyl esters from crude extracts. Polar solvents (e.g., ethyl acetate-hexane mixtures) separate compounds based on polarity differences .

Chemical Properties and Reactivity

Hydrolytic Stability

The methyl ester group is susceptible to hydrolysis under acidic or alkaline conditions, regenerating pentadecanoic acid:
RCOOCH₃ + H₂ORCOOH + CH₃OH\text{RCOOCH₃ + H₂O} \rightarrow \text{RCOOH + CH₃OH}
This reactivity is leveraged in biodiesel production, where ester hydrolysis impacts fuel stability.

Oxidative Behavior

The hydroxy group at position 6 may undergo oxidation to a ketone, particularly in the presence of strong oxidizing agents (e.g., KMnO₄). Such reactions could modify the compound’s bioactivity or industrial utility.

Industrial and Biological Applications

Biodiesel Production

Fatty acid methyl esters are key biodiesel components due to their high energy density and compatibility with diesel engines. The compound’s long carbon chain and branching may improve cold-flow properties compared to linear analogs.

Biological Activity

Hydroxy and methoxy groups are associated with antimicrobial and anti-inflammatory activities in related compounds . While direct evidence is lacking, the structural similarity to bioactive esters suggests potential pharmacological applications warranting further study.

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